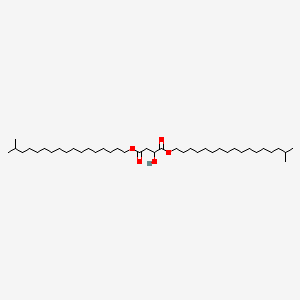
N,N-Dioctylacetamide
Vue d'ensemble
Description
N,N-Dioctylacetamide is a chemical compound with the molecular formula C18H37NO . It has a molecular weight of 283.5 .
Synthesis Analysis
A novel tripodal diglycolamide ligand containing a triazamacrocycle center (2,2′,2′′-(((1,4,7-triazonane-1,4,7-triyl)tris(2-oxoethane-2,1-diyl)) tris(oxy)) tris(N,N-dioctylacetamide), abbreviated as T9C3ODGA) was synthesized and characterized by conventional techniques .Molecular Structure Analysis
The molecular structure of N,N-Dioctylacetamide consists of a carbon backbone with two octyl groups and an amide group .Chemical Reactions Analysis
The radiolysis of solutions of TODGA (N,N,N′,N′-tetra-n-octylamide of diglycolic acid) in mixtures of Isopar-M (iso-paraffins C13–C14) with n-nonanol or n-decanol at 500 kGy leads to predominant decomposition of TODGA. The radiation-chemical yield of this process is 0.4–0.5 μmol J−1 .Physical And Chemical Properties Analysis
N,N-Dioctylacetamide has a density of 0.9±0.1 g/cm3, a boiling point of 333.1±10.0 °C at 760 mmHg, and a flash point of 122.2±10.2 °C. It has a molar refractivity of 89.2±0.3 cm3, a polar surface area of 20 Å2, and a molar volume of 330.0±3.0 cm3 .Applications De Recherche Scientifique
Radiolytic Stability in Nuclear Chemistry
N,N-Dioctylacetamide: is a significant by-product in the radiolysis of solutions of TODGA (N,N,N’,N’-tetra-n-octylamide of diglycolic acid) in mixtures with iso-paraffins. It’s formed due to the direct effect of ionizing radiation on TODGA, which is crucial for understanding the radiolytic stability of systems used to extract radionuclides from spent nuclear fuel .
Radiation-Chemical Yield Analysis
The compound is used to analyze the radiation-chemical yield, which is the measure of the decomposition of TODGA under radiation. This analysis is vital for determining the optimal composition of extraction systems based on their radiolytic stability .
Study of Alkoxy Radical Reactions
N,N-Dioctylacetamide: is a primary product in the indirect effect of ionizing radiation, mainly due to reactions with alkoxy radicals. This leads to the breaking of the C–N and C–C bonds in the α-position relative to the carbonyl group, which is essential for the study of radical chemistry .
Fire and Explosion Safety in Extraction Systems
The presence of N,N-Dioctylacetamide in mixtures used for the extraction of radionuclides indicates the fire and explosion safety of these systems. Its formation and stability contribute to the safety assessments of such extraction processes .
Gas Evolution Studies
The formation of N,N-Dioctylacetamide during radiolysis is associated with gas evolution, which is a critical parameter in the safety and efficiency of nuclear fuel reprocessing systems. Studying its formation helps in understanding and controlling gas evolution during these processes .
Optimization of Organic Solutions for Radionuclide Extraction
Understanding the formation and stability of N,N-Dioctylacetamide helps in optimizing organic solutions for the extraction of An (III) and Ln (III) from high nitric acid concentration solutions, enhancing the efficiency of radionuclide extraction .
Analyzing the Effect of Alcohol Additives
The effect of alcohol additives on the radiolytic degradation of TODGA, leading to the formation of N,N-Dioctylacetamide , is studied to enhance the variety of radiolytic products and improve the extraction process’s overall performance .
Research on Energy and Charge Acceptors
N,N-Dioctylacetamide: serves as an effective acceptor of excessive energy and charge in mixtures, which is a property exploited in the research of energy transfer mechanisms in chemical systems .
Mécanisme D'action
Target of Action
N,N-Dioctylacetamide is a chemical compound with the molecular formula C18H37NO
Mode of Action
It has been observed that n,n-dioctylacetamide is a product of the radiolytic degradation of n,n,n’,n’-tetra-n-octylamide of diglycolic acid (todga) in the presence of ionizing radiation . The process involves the fragmentation of TODGA molecules, leading to the formation of N,N-Dioctylacetamide .
Biochemical Pathways
It is known that the compound is formed as a result of the radiolytic degradation of todga . This process involves the fragmentation of TODGA molecules, with N,N-Dioctylacetamide being one of the main degradation products .
Result of Action
It is known that n,n-dioctylacetamide is a product of the radiolytic degradation of todga . This suggests that the compound may play a role in the radiation-induced reactions involving TODGA.
Action Environment
The action of N,N-Dioctylacetamide is influenced by the presence of ionizing radiation, which leads to the radiolytic degradation of TODGA and the formation of N,N-Dioctylacetamide . The presence of alcohol in the solution also affects the radiolytic degradation process
Propriétés
IUPAC Name |
N,N-dioctylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37NO/c1-4-6-8-10-12-14-16-19(18(3)20)17-15-13-11-9-7-5-2/h4-17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAPQXJJNILFLOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN(CCCCCCCC)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50343252 | |
| Record name | N,N-Dioctylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50343252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dioctylacetamide | |
CAS RN |
4088-41-9 | |
| Record name | N,N-Dioctylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50343252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![[2,2'-Bithiophene]-5,5'-dicarboxylic acid](/img/structure/B1593934.png)
![3-Methoxy-4-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B1593935.png)
